molecular formula C14H16N2O2 B13781260 1-(4-Cyanobenzyl)piperidine-3-carboxylic acid CAS No. 939757-51-4

1-(4-Cyanobenzyl)piperidine-3-carboxylic acid

Cat. No.: B13781260
CAS No.: 939757-51-4
M. Wt: 244.29 g/mol
InChI Key: UEMDENVMSXQGAJ-UHFFFAOYSA-N
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Description

1-(4-Cyanobenzyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C14H16N2O2. It is characterized by the presence of a piperidine ring substituted with a cyanobenzyl group and a carboxylic acid group.

Preparation Methods

The synthesis of 1-(4-Cyanobenzyl)piperidine-3-carboxylic acid typically involves the reaction of piperidine derivatives with cyanobenzyl halides under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity .

Chemical Reactions Analysis

1-(4-Cyanobenzyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Cyanobenzyl)piperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs targeting specific receptors or enzymes.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(4-Cyanobenzyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanobenzyl group can form hydrogen bonds or hydrophobic interactions with target molecules, influencing their activity. The carboxylic acid group may also participate in ionic interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

1-(4-Cyanobenzyl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as:

    1-(4-Methylbenzyl)piperidine-3-carboxylic acid: This compound has a methyl group instead of a cyanobenzyl group, leading to different chemical properties and reactivity.

    1-(4-Chlorobenzyl)piperidine-3-carboxylic acid:

    1-(4-Nitrobenzyl)piperidine-3-carboxylic acid: The nitro group introduces different electronic effects, affecting the compound’s reactivity and interactions.

Properties

CAS No.

939757-51-4

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

1-[(4-cyanophenyl)methyl]piperidine-3-carboxylic acid

InChI

InChI=1S/C14H16N2O2/c15-8-11-3-5-12(6-4-11)9-16-7-1-2-13(10-16)14(17)18/h3-6,13H,1-2,7,9-10H2,(H,17,18)

InChI Key

UEMDENVMSXQGAJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)C#N)C(=O)O

Origin of Product

United States

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